![molecular formula C13H18N2O2 B1490440 Ethyl 6-cyclohexylpyrimidine-4-carboxylate CAS No. 2098007-29-3](/img/structure/B1490440.png)
Ethyl 6-cyclohexylpyrimidine-4-carboxylate
Overview
Description
Ethyl 6-cyclohexylpyrimidine-4-carboxylate (ECPC) is an organic compound belonging to the class of pyrimidines. It is a white, crystalline solid with a melting point of 206-208 °C and a boiling point of 312-313 °C. ECPC is used in a variety of scientific research applications, including as a synthetic intermediate, a reagent for the synthesis of other compounds, and a tool for studying the biochemical and physiological effects of other compounds.
Scientific Research Applications
Antimicrobial Activity
Ethyl 6-cyclohexylpyrimidine-4-carboxylate derivatives have been synthesized and evaluated for antimicrobial activity. In a study, ethyl 4-thioxo-3,4-dihydropyrimidine-5-carboxylate derivatives were reacted with various agents, including 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, to produce compounds with potential antimicrobial properties. These compounds were screened for their effectiveness against microbial infections, showcasing the chemical's role in developing new antimicrobial agents (El‐Sayed, Moustafa, Haikal, Abdou, & El‐Ashry, 2008).
Chemical Synthesis and Catalysis
The compound has also found application in chemical synthesis processes. For example, ethyl 2-methyl-2,3-butadienoate, a related compound, was used in a [4 + 2] annulation reaction with N-tosylimines in the presence of an organic phosphine catalyst, leading to the synthesis of highly functionalized tetrahydropyridines. This showcases the utility of ethyl 6-cyclohexylpyrimidine-4-carboxylate and its derivatives in catalyzing regioselective synthesis processes, contributing to the development of new synthetic methodologies (Zhu, Lan, & Kwon, 2003).
Heterocyclic Compound Synthesis
Furthermore, the compound has been utilized in the synthesis of novel heterocyclic compounds, which are crucial for developing pharmaceuticals and materials science. A study demonstrated the preparation of phenoxydifluoromethyl substituted nitrogen heterocycles using ethyl 4,4-difluoro-4-phenoxyacetoacetate as a precursor. This research highlights the potential of ethyl 6-cyclohexylpyrimidine-4-carboxylate derivatives in heterocyclic chemistry, enabling the design of biologically active heterocycles with broad applications (Solodukhin, Peregudov, Vorontsov, & Chkanikov, 2004).
Cytotoxic Activity for Cancer Research
Ethyl 6-cyclohexylpyrimidine-4-carboxylate derivatives have been synthesized to study their cytotoxic activity against cancer cells. One study synthesized novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, investigating their structure through single-crystal X-ray diffraction and evaluating their cytotoxicity against various cancer cell lines. This indicates the compound's significance in medicinal chemistry for developing new anticancer therapies (Stolarczyk, Bryndal, Matera-Witkiewicz, Lis, Królewska-Golińska, Cieślak, Kaźmierczak-Barańska, & Cieplik, 2018).
Antitumor Activity and Molecular Docking
Another study focused on synthesizing novel pyrido[2,3-d]pyrimidine, xanthine, and lumazine derivatives, examining their antitumor activities in vitro and employing molecular docking to understand their mechanism against cancer progression. This research underscores the potential of ethyl 6-cyclohexylpyrimidine-4-carboxylate derivatives in oncological research, providing insights into their interaction with cancer-related proteins and their efficacy in inhibiting tumor growth (El-Kalyoubi & Agili, 2020).
properties
IUPAC Name |
ethyl 6-cyclohexylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)12-8-11(14-9-15-12)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVLJZUPQPSVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-cyclohexylpyrimidine-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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